3beta-Hydroxy-5-cholestenoic acid is a C27 bile acid naturally occurring in humans. [] It is a metabolite of cholesterol formed via the sterol 27-hydroxylase pathway. [, ] This pathway, distinct from the classic bile acid synthesis pathway initiated by cholesterol 7alpha-hydroxylase in the liver, represents an alternative route for cholesterol elimination. [, ] 3beta-Hydroxy-5-cholestenoic acid is found in significantly higher levels in plasma compared to conjugated C24 bile acids, displaying less interindividual variation. [] This compound plays a role in cholesterol homeostasis and may be implicated in atherosclerosis development. []
3-Hydroxy-5-cholestenoic acid is primarily synthesized in the liver from cholesterol through enzymatic reactions involving cytochrome P450 enzymes, specifically CYP27A. This compound is an intermediate in the biosynthesis of bile acids, which are essential for the digestion and absorption of dietary fats. It falls under the category of organic compounds characterized by a hydroxyl group attached to a steroid structure, specifically a cholestene backbone .
The synthesis of 3-hydroxy-5-cholestenoic acid occurs through the following key steps:
The molecular formula for 3-hydroxy-5-cholestenoic acid is C27H44O3, with a molecular weight of approximately 416.636 g/mol. Its structure features:
The compound's stereochemistry plays a significant role in its biological activity, influencing how it interacts with enzymes and receptors.
3-Hydroxy-5-cholestenoic acid participates in several important biochemical reactions:
The mechanism of action for 3-hydroxy-5-cholestenoic acid primarily revolves around its role in regulating cholesterol metabolism:
Studies indicate that variations in plasma levels of this compound correlate with changes in gut microbiome diversity, suggesting its role as a biomarker for metabolic health .
The physical properties of 3-hydroxy-5-cholestenoic acid include:
The applications of 3-hydroxy-5-cholestenoic acid span several scientific fields:
The identification of 3-Hydroxy-5-cholestenoic acid (referred to systematically as 3β-hydroxy-5-cholestenoic acid) as an endogenous human metabolite represents a pivotal advancement in sterol biochemistry. This C₂₇ bile acid was first isolated and characterized from human plasma in a landmark 1988 study published in the Journal of Lipid Research. Researchers employed meticulous analytical techniques, including liquid-solid extraction, anion-exchange chromatography, and definitive gas-liquid chromatography-mass spectrometry, to identify this compound alongside two related cholestenoic acids (3β,7α-dihydroxy-5-cholestenoic acid and 7α-hydroxy-3-oxo-4-cholestenoic acid) as normal constituents in human circulation [1].
Quantitative analysis revealed significant physiological concentrations in healthy individuals, with 3-Hydroxy-5-cholestenoic acid averaging 67.2 ± 27.9 nanograms per milliliter (mean ± standard deviation) across 11 subjects – levels often exceeding those of unconjugated C₂₄ bile acids. Crucially, these acids were undetectable in bile (<20–50 nanograms per milliliter), indicating distinct metabolic handling compared to classical bile acids [1]. This discovery fundamentally altered the understanding of cholesterol metabolism by demonstrating that cholesterol oxidation products circulate routinely in humans, rather than representing pathological byproducts. The study further noted smaller inter-individual variations for these C₂₇ acids compared to C₂₄ bile acids and revealed positive inter-correlations among the cholestenoic acids, suggesting coordinated metabolic regulation [1].
Table 1: Plasma Concentrations of Cholestenoic Acids in Healthy Humans
Cholestenoic Acid | Mean Concentration (ng/ml) ± SD | Detection Method |
---|---|---|
3β-Hydroxy-5-cholestenoic acid | 67.2 ± 27.9 | Gas-liquid chromatography–mass spectrometry |
3β,7α-Dihydroxy-5-cholestenoic acid | 38.9 ± 25.6 | Gas-liquid chromatography–mass spectrometry |
7α-Hydroxy-3-oxo-4-cholestenoic acid | 81.7 ± 27.9 | Gas-liquid chromatography–mass spectrometry |
3-Hydroxy-5-cholestenoic acid possesses a well-defined chemical structure characterized by specific stereochemical features critical to its biological activity. Its systematic chemical name is (25R)-3β-hydroxycholest-5-en-26-oic acid, reflecting its steroid nucleus with a hydroxyl group at the C-3 position in the β-orientation, a double bond between C-5 and C-6 (denoted Δ⁵), and a carboxylic acid at C-26 with the 25R configuration [5]. The molecular formula is C₂₇H₄₄O₃, corresponding to a molecular weight of 416.636 grams per mole and an exact mass of 416.329 atomic mass units [5].
The compound's stereochemistry profoundly influences its biological interactions. The 3β-hydroxy group distinguishes it from classical bile acids like cholic acid, which typically feature a 3α-hydroxy configuration. This β-orientation, combined with the Δ⁵ unsaturation, creates a planar orientation that facilitates specific protein interactions and membrane dynamics. The C-26 carboxylic acid group provides an acidic functionality, enabling ionization at physiological pH and facilitating transport in plasma. While the 25R configuration predominates biologically, theoretical isomeric variations could exist at positions C-3 (α vs. β hydroxyl), C-5/C-6 (saturated vs. unsaturated), and C-25 (25R vs. 25S), though these are not naturally prominent in human metabolism [4] [5].
Table 2: Structural Characteristics of 3-Hydroxy-5-cholestenoic Acid
Characteristic | Description | Biological Significance |
---|---|---|
Systematic Name | (25R)-3β-hydroxycholest-5-en-26-oic acid | Distinguishes from other sterols and bile acids |
Molecular Formula | C₂₇H₄₄O₃ | Defines elemental composition |
Molecular Weight | 416.636 g/mol | Impacts pharmacokinetics and diffusion |
Key Functional Groups | 3β-hydroxy, Δ⁵ double bond, C-26 carboxylic acid | Determines receptor binding, solubility, and metabolism |
Stereochemical Centers | C-3 (β-OH), C-5/C-6 (double bond), C-25 (25R) | Essential for specific enzyme recognition |
3-Hydroxy-5-cholestenoic acid occupies a critical position in cholesterol catabolism as a metabolic intermediate within the acidic pathway of bile acid biosynthesis, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). Unlike the classical neutral pathway initiated by hepatic cholesterol 7α-hydroxylase (CYP7A1), this alternative pathway operates extralhepatically, particularly in vascular endothelium and macrophages [6]. CYP27A1 catalyzes the hydroxylation of cholesterol at C-27, forming 27-hydroxycholesterol, which undergoes further oxidation to yield 3-Hydroxy-5-cholestenoic acid [3]. This mitochondrial pathway generates acidic intermediates that circulate systemically before hepatic uptake and conversion to chenodeoxycholic acid, thereby influencing bile acid pool composition [6].
As an oxysterol, 3-Hydroxy-5-cholestenoic acid exhibits regulatory functions beyond precursor roles. Its systemic circulation positions it as a signaling molecule with proposed regulatory functions in cholesterol homeostasis. Research indicates that 3-Hydroxy-5-cholestenoic acid and related intermediates downregulate hepatic cholesterol 7α-hydroxylase activity via chenodeoxycholic acid-mediated mechanisms, establishing a feedback loop that modulates overall bile acid synthesis [6]. Clinically, altered plasma levels of 3-Hydroxy-5-cholestenoic acid serve as metabolic indicators. While concentrations remain normal in extrahepatic cholestasis (median 153 nanograms per milliliter vs. 162 nanograms per milliliter in controls), they significantly elevate in primary biliary cirrhosis (298 nanograms per milliliter) and alcoholic liver cirrhosis (262 nanograms per milliliter), reflecting disrupted metabolism rather than mere cholestasis [2]. Furthermore, its absence in bile underscores the absence of enterohepatic circulation, highlighting liver-dependent elimination [1] [2]. Emerging evidence also suggests non-biliary functions, including modulation of γ-secretase activity, where it decreases amyloid-β (1-42) peptide production in neuronal models (EC₅₀ = 250 nanomolar) [3], potentially linking cholesterol metabolism to neurodegenerative processes.
Table 3: Metabolic Pathways Involving 3-Hydroxy-5-cholestenoic Acid
Metabolic Characteristic | Details | Functional Implications |
---|---|---|
Biosynthetic Pathway | Mitochondrial acidic pathway initiated by sterol 27-hydroxylase (CYP27A1) | Enables extralhepatic cholesterol metabolism |
Primary Tissue Origin | Vascular endothelium, macrophages | Systemic cholesterol elimination from peripheral tissues |
Hepatic Metabolism | Conversion to chenodeoxycholic acid | Integrates peripheral and hepatic cholesterol disposal |
Regulatory Function | Downregulation of hepatic cholesterol 7α-hydroxylase (CYP7A1) via FXR | Feedback inhibition of bile acid synthesis |
Non-Biliary Activity | Modulation of γ-secretase (↓ Aβ42 production; EC₅₀ = 250 nM) | Potential neuroregulatory role |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7